molecular formula C18H26N2O3S B2898779 Ethyl 2-(2-(piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 62349-04-6

Ethyl 2-(2-(piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2898779
CAS No.: 62349-04-6
M. Wt: 350.48
InChI Key: TZTFPZGZHRQDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a piperidine-containing acetamido group and an ethyl ester at position 3. The compound is listed as a discontinued product by CymitQuimica, indicating its use as a research intermediate in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-[(2-piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-2-23-18(22)16-13-8-4-5-9-14(13)24-17(16)19-15(21)12-20-10-6-3-7-11-20/h2-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTFPZGZHRQDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(Piperidin-1-yl)Acetyl Chloride

The acylating agent, 2-(piperidin-1-yl)acetyl chloride, is synthesized by reacting piperidine with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Equimolar amounts of piperidine and chloroacetyl chloride are stirred at 0°C for 1 hour, followed by room temperature agitation for 12 hours. The product is purified via vacuum distillation, achieving a purity >95%.

Coupling Reaction

The key acylation step involves reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 2-(piperidin-1-yl)acetyl chloride. This is conducted in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with triethylamine (TEA) as a base. A representative protocol involves dissolving the amine (1 equiv) and TEA (2 equiv) in DMF, followed by dropwise addition of the acyl chloride (1.2 equiv) at 0°C. The mixture is stirred at room temperature for 24 hours, yielding the target compound after aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).

Alternative Synthetic Pathways

Reductive Amination Approach

An alternative route employs reductive amination to introduce the piperidine moiety. Ethyl 2-(2-oxoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is reacted with piperidine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol. The reaction proceeds at 60°C for 8 hours, with yields reaching 65%.

Solid-Phase Synthesis

Recent advancements utilize resin-bound strategies to improve purity. Wang resin-functionalized intermediates enable stepwise assembly of the acetamido-piperidine group, followed by cleavage with trifluoroacetic acid (TFA). This method reduces purification challenges and enhances scalability.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • DMF vs. THF : DMF increases reaction rate due to higher polarity but may lead to side reactions at elevated temperatures. THF offers better control but requires longer reaction times.
  • Temperature : Reactions conducted at 0°C minimize ester hydrolysis, whereas room temperature favors complete acylation.

Catalytic Enhancements

Adding catalytic 4-dimethylaminopyridine (DMAP) accelerates acylation by 30%, achieving >90% conversion in 12 hours.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : Key peaks include N-H stretch at 3,290 cm⁻¹, ester C=O at 1,681 cm⁻¹, and amide C=O at 1,662 cm⁻¹.
  • ¹H NMR (CDCl₃) : Signals at δ 1.62–1.69 ppm (piperidine CH₂), δ 3.01 ppm (CH₂ benzyl), and δ 12.63 ppm (amide NH).
  • Mass Spectrometry : Molecular ion peak at m/z 375.2 (M+H⁺).

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water) confirms purity >98%.

Challenges and Mitigation Strategies

Ester Hydrolysis

Prolonged exposure to moisture leads to hydrolysis of the ethyl ester. Storing intermediates under anhydrous conditions and using molecular sieves during reactions mitigate this issue.

Byproduct Formation

Competitive N-acylation at the tetrahydrobenzo[b]thiophene nitrogen is suppressed by using bulky bases like diisopropylethylamine (DIPEA).

Industrial-Scale Considerations

Pilot-scale synthesis (1 kg batch) employs continuous flow reactors to enhance mixing and heat transfer. This reduces reaction time from 24 hours to 4 hours and improves yield to 85%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiophene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine or thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(2-(piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is characterized by its unique structural features that contribute to its biological activity. The compound includes:

  • Piperidine moiety : This structure is known for enhancing solubility and bioavailability.
  • Benzo[b]thiophene core : This scaffold is often associated with various pharmacological activities.

Antidepressant Activity

Recent studies have indicated that compounds similar to this compound may exhibit antidepressant effects. The piperidine group is known to interact with neurotransmitter systems that regulate mood and anxiety.

Anticancer Properties

Research has suggested that this compound could possess anticancer properties. The benzo[b]thiophene scaffold has been linked to the inhibition of cancer cell proliferation in various models. For instance, compounds derived from this structure have shown promise in targeting specific pathways involved in tumor growth.

Neurological Disorders

The compound's potential as a treatment for neurological disorders is under investigation. Its ability to modulate neurotransmitter systems may provide therapeutic benefits for conditions such as schizophrenia or Parkinson's disease.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal explored the antidepressant-like effects of similar compounds in animal models. The findings indicated a significant reduction in depressive behaviors when administered at specific dosages.

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that derivatives of this compound inhibited cell growth and induced apoptosis. These results highlight the compound's potential as a lead structure for developing new anticancer drugs.

Data Table: Summary of Applications

Application AreaFindings/ObservationsReferences
Antidepressant ActivitySignificant reduction in depressive behaviors in models
Anticancer PropertiesInhibition of cancer cell proliferation
Neurological DisordersPotential modulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The piperidine ring and the acetamido group are key functional groups that interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-(2-(piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with structurally and functionally related derivatives:

Compound Key Substituents Synthesis Yield Biological Activity Key References
This compound (Target) Piperidin-1-yl acetamido, ethyl ester N/A N/A (Discontinued intermediate)
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (122) 4-Methoxyphenylpiperazinyl, carboxamide Not reported 60% AChE inhibition at 2.6351 mM (superior to donepezil’s 40%)
Ethyl 2-(2-morpholinoacetamido)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5a) Morpholino acetamido, phenyl, ethyl ester 70% Not reported (structural focus)
Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (3) Cyanoacetamido, ethyl ester High yield Precursor for cyanoacrylamide derivatives with anticancer potential
Ethyl 2-(3-phenylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2) Phenylthioureido, ethyl ester Not reported Building block for heterocyclic anticancer agents (e.g., pyrimidines, thiazoles)
EU1794-29 (Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) Thiazolidinone-imino acetamido, ethyl ester 53% NMDAR modulator (potential neurological applications)

Structural and Functional Insights:

Piperidine vs. Piperazine Derivatives :

  • The target compound’s piperidine moiety differs from piperazine-containing analogs (e.g., compound 122 ), which exhibit enhanced AChE inhibition due to the electron-donating 4-methoxyphenyl group on the piperazine ring . Piperidine’s saturated six-membered ring may confer distinct conformational flexibility compared to piperazine’s two nitrogen atoms.

Ester vs. Carboxamide Terminal Groups :

  • Carboxamide-terminated derivatives (e.g., 122 ) demonstrate improved solubility and target engagement (e.g., AChE inhibition) compared to ethyl ester analogs like the target compound. Ester groups are often hydrolyzed in vivo to carboxylic acids, altering pharmacokinetics .

Synthetic Feasibility: The target compound’s synthesis likely mirrors methods used for 5a and 5b, where chloroacetamide intermediates are reacted with secondary amines (e.g., piperidine) under reflux conditions .

Research Findings and Implications

  • Pharmacological Potential: While the target compound lacks direct activity data, its structural relatives highlight the importance of nitrogen-containing heterocycles (piperidine, piperazine) in modulating enzyme targets like AChE. Compound 122’s superior activity underscores the value of aryl-substituted piperazine groups .
  • Synthetic Versatility: The tetrahydrobenzo[b]thiophene scaffold serves as a versatile platform for introducing diverse substituents (e.g., thioureido, cyanoacrylamide), enabling tailored bioactivity .
  • Limitations : The target compound’s ethyl ester group may limit bioavailability, necessitating prodrug strategies or carboxamide substitutions for improved efficacy .

Biological Activity

Ethyl 2-(2-(piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological effects, and relevant research findings.

Synthesis

The synthesis of this compound involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives with piperidine and acetamide functionalities. The process typically employs standard organic synthesis techniques such as refluxing and purification through chromatography to yield the final product in high purity.

1. Analgesic Activity

Research has indicated that derivatives of tetrahydrobenzo[b]thiophene possess notable analgesic properties. A study utilizing the "hot plate" method demonstrated that these compounds exhibited analgesic effects superior to traditional analgesics like metamizole. Specifically, compounds derived from this scaffold showed significant pain relief in animal models .

2. Antitumor Activity

The compound has also been evaluated for its antitumor properties. A study reported that various derivatives of tetrahydrobenzo[b]thiophene exhibited IC50 values ranging from 23.2 µM to 49.9 µM against breast cancer cell lines (MCF-7). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, indicating a potential for therapeutic use in cancer treatment .

3. Antimicrobial Activity

In addition to analgesic and antitumor effects, some studies have explored the antimicrobial properties of related compounds. For instance, derivatives containing similar structural motifs have shown activity against various bacterial strains, suggesting that the benzo[b]thiophene core may enhance antimicrobial efficacy .

Case Studies

Case Study 1: Analgesic Evaluation

  • Methodology : The hot plate test was performed on outbred white mice.
  • Results : Compounds exhibited significant analgesic activity compared to control groups.
  • : The tetrahydrobenzo[b]thiophene derivatives are promising candidates for pain management therapies.

Case Study 2: Antitumor Mechanisms

  • Methodology : MCF-7 cells were treated with varying concentrations of the compound; apoptosis was assessed using flow cytometry.
  • Results : An increase in early and late apoptosis was observed, along with cell cycle arrest.
  • : The compound shows potential as an anticancer agent through multiple mechanisms including apoptosis induction and cell cycle disruption.

Research Findings Summary

Activity Type IC50 Value (µM) Mechanism
AnalgesicN/APain relief via central nervous system modulation
Antitumor23.2 - 49.9Induction of apoptosis and G2/M phase arrest
AntimicrobialVariesInhibition of bacterial growth

Q & A

Q. Key Parameters :

StepReagents/ConditionsSolventTemperatureYield (%)
1Cyclohexanone, sulfur, morpholineEthanolReflux (80°C)70–85
22-(Piperidin-1-yl)acetyl chloride, DCCDMFRT to 50°C60–75
3Ethyl chloroacetate, K₂CO₃TolueneReflux (110°C)65–80

How is the structural identity of the compound confirmed?

Basic Research Focus
Structural confirmation relies on spectroscopic and chromatographic techniques:

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 1.35 ppm (ethyl ester CH₃), δ 2.51–2.72 ppm (tetrahydrobenzo[b]thiophene CH₂), and δ 3.20–3.50 ppm (piperidine CH₂) .
  • ¹³C NMR : Signals at δ 166.1 ppm (ester carbonyl) and δ 161.7 ppm (amide carbonyl) .

Mass Spectrometry (MS) : Molecular ion peak at m/z 402.5 (M⁺) corresponding to C₂₁H₂₇N₃O₃S .

Infrared (IR) Spectroscopy : Absorbance at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend) .

Validation : Cross-referencing with PubChem data (CAS: 896322-14-8) ensures consistency in spectral profiles .

What strategies are used to analyze structure-activity relationships (SAR) for this compound’s derivatives?

Advanced Research Focus
SAR studies focus on modifying substituents to enhance bioactivity:

Piperidine Substitution : Replacing piperidine with pyrrolidine or morpholine alters receptor binding affinity. Piperidine derivatives show higher NMDA receptor modulation .

Thiophene Core Modifications : Adding electron-withdrawing groups (e.g., –NO₂) to the thiophene ring increases apoptosis-inducing activity in cancer cell lines (IC₅₀: 8–12 µM) .

Side Chain Optimization : Introducing benzimidazole or indole moieties improves selectivity for acetylcholinesterase inhibition (Ki: 0.2–0.5 µM) .

Q. Methodology :

  • In Silico Docking : Molecular docking with AutoDock Vina to predict binding modes .
  • Biological Assays : Comparative IC₅₀/Ki analysis across derivatives .

How can discrepancies in biological activity data across studies be resolved?

Advanced Research Focus
Contradictions often arise from variations in experimental design:

Assay Conditions : Differences in pH (e.g., 7.4 vs. 6.8), incubation time (24 vs. 48 hours), or cell line (HCT-116 vs. MCF-7) impact IC₅₀ values .

Compound Purity : HPLC purity thresholds (<95% vs. >98%) affect reproducibility. Use preparative HPLC with C18 columns for purification .

Solubility Factors : DMSO concentration >1% may artifactually enhance membrane permeability. Optimize with cyclodextrin-based carriers .

Q. Resolution Strategy :

  • Meta-Analysis : Pool data from multiple studies (e.g., NMDA receptor modulation IC₅₀: 2–5 µM vs. 8–10 µM ).
  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays.

What in vitro models are used to assess its pharmacological potential?

Q. Advanced Research Focus

Anticancer Activity :

  • Cell Lines : HCT-116 (colon), MCF-7 (breast) with IC₅₀ values of 10–15 µM .
  • Mechanism : Caspase-3 activation (2.5-fold increase) and mitochondrial membrane depolarization .

Neuropharmacology :

  • NMDA Receptor Modulation : Single-channel recordings show reduced Ca²⁺ permeability (ΔG: −2.1 kcal/mol) .

Enzyme Inhibition :

  • Acetylcholinesterase (AChE) : Ki = 0.3 µM via Ellman’s assay .

Q. Table: Key Pharmacological Data

ModelParameterValueReference
HCT-116IC₅₀12 µM
NMDA Receptor% Inhibition65% (10 µM)
AChEKi0.3 µM

How can reaction yields and purity be optimized during synthesis?

Q. Methodological Focus

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amide coupling (yield: +15%) .

Catalyst Use : Piperidine/acetic acid (1:3) in Knoevenagel condensations reduces side-product formation .

Chromatographic Monitoring : TLC (Rf = 0.5 in hexane:ethyl acetate 3:1) ensures reaction completion .

Q. Critical Steps :

  • Recrystallization : Ethanol/water (7:3) achieves >99% purity .
  • Temperature Control : Maintain reflux <110°C to prevent ester hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.